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Introduction

C-peptide, a 31-amino acid polypeptide, is a byproduct of the cleavage of proinsulin into
insulin.[1][2] Unlike insulin, which is significantly cleared by the liver, C-peptide is primarily
degraded by the kidneys and has a longer half-life.[2][3] Consequently, the concentration of C-
peptide in urine is 20 to 50 times higher than in plasma, making it a reliable and non-invasive
marker for pancreatic [3-cell function and average insulin secretion over a period.[4]
Measurement of urinary C-peptide is particularly advantageous in studies involving insulin
administration, as it allows for the specific quantification of endogenous insulin production.
Rats, like mice, produce two isoforms of proinsulin (I and Il), which should be considered when
selecting a quantification method. This document provides detailed protocols for the
quantification of C-peptide in rat urine samples using Enzyme-Linked Immunosorbent Assay
(ELISA), a widely used and robust method. Additionally, an overview of Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as an alternative method is
discussed.

Biological Pathway: Proinsulin Cleavage
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Proinsulin is synthesized in the (-cells of the Islets of Langerhans. It is then processed by
prohormone convertases (PC2 and PC3) and carboxypeptidase H, which cleave the C-peptide
to release equimolar amounts of insulin and C-peptide.

nnnnn

Enzymatic Cleavage
(PC2, PC3, Carboxypeptidase H)

Proinsulin Kidney
(A-chain, B-chain, C-peptide) (Degradation and Excretion)

Click to download full resolution via product page

Caption: Proinsulin processing and C-peptide secretion pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of commercially available
ELISA kits for the measurement of rat C-peptide.

Kit 1 (Eagle . Kit 3 (Meso Scale
Parameter . . Kit 2 (ALPCO) .

Biosciences) Discovery)
Assay Type Sandwich ELISA Sandwich ELISA Sandwich ELISA
Sample Type Serum, Plasma Serum, Plasma Serum, Plasma

LLOD calculated
Sensitivity 0.3 ng/mL 10.8 pM based on 2.5 SD

above background

Dynamic Range 0.3 -6 ng/mL 50 - 4,500 pM Not specified
Intra-assay CV <4.2% Not specified Not specified
Inter-assay CV <7.5% Not specified Not specified
Sample Volume 10 pL 10 pL 25 pL or less
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Experimental Protocols
Method 1: Enzyme-Linked Immunosorbent Assay
(ELISA)

This protocol provides a generalized procedure for a sandwich ELISA, which is the most
common format for C-peptide quantification. Specific details may vary between commercial
kits, and the manufacturer's instructions should always be followed.

1. Principle of the Assay

The sandwich ELISA method utilizes a microplate pre-coated with a monoclonal antibody
specific to rat C-peptide. Standards and samples are pipetted into the wells, and any C-peptide
present is bound by the immobilized antibody. After washing, a biotin-conjugated anti-rat C-
peptide antibody is added. Following another wash, a streptavidin-HRP conjugate is added,
which binds to the biotinylated antibody. A substrate solution is then added, and the color
development is proportional to the amount of bound C-peptide. The reaction is stopped, and
the absorbance is measured at 450 nm.

2. Materials and Reagents

o Rat C-Peptide ELISA Kit (containing pre-coated microplate, standards, detection antibody,
wash buffer, substrate, and stop solution)

« Distilled or deionized water

» Precision pipettes and tips

e Graduated cylinders

e Tubes for sample and standard dilutions

o Microplate reader capable of measuring absorbance at 450 nm
o Microplate shaker (optional, but recommended)

o Absorbent paper
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. Sample Collection and Preparation

For 24-hour urine collection, house the rat in a metabolic cage to allow for the separation of
urine and feces.

To prevent degradation, collect urine in a container with a preservative, such as boric acid.

Centrifuge the collected urine samples for 20 minutes at 1,000 x g at 2-8°C to remove any
particulate matter.

Collect the supernatant for analysis.

Urine samples can be assayed immediately or stored in aliquots at -20°C or -80°C for later
use. Avoid repeated freeze-thaw cycles.

Depending on the expected concentration, dilute the urine samples with the assay diluent
provided in the kit. A standard dilution range for urine is 2 to 16-fold.

. Assay Procedure
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Preparation

Bring all reagents and samples
to room temperature

Prepare standard dilutions

Prepare urine sample dilutions

AssaxVSteps

Add 100 pL of standard or
sample to each well

Incubate for 2.5 hours at RT

Wash wells 3 times

Add 100 pL of detection
antibody to each well

Incubate for 1.5 hours at RT

Wash wells 3 times

Add 100 pL of streptavidin
solution to each well

Incubate for 45 minutes at RT

Wash wells 5 times

Add 100 pL of TMB
substrate to each well

Incubate for 30 minutes at RT
(protect from light)

Add 50 pL of stop

solution to each well

Data Avdalysis

Read absorbance at 450 nm

'

Plot standard curve and
calculate sample concentrations
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Caption: Generalized ELISA workflow for rat urine C-peptide quantification.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3028951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Preparation: Bring all reagents, samples, and standards to room temperature before use.
Prepare serial dilutions of the C-peptide standard as per the kit instructions to generate a
standard curve. Prepare dilutions of the urine samples.

Binding: Add 100 pL of each standard and diluted sample to the appropriate wells. Incubate
for 2.5 hours at room temperature.

Washing: Aspirate the liquid from each well and wash three times with 1x Wash Bulffer.

Detection Antibody: Add 100 pL of the biotinylated detection antibody to each well. Incubate
for 1.5 hours at room temperature.

Washing: Repeat the wash step.

Streptavidin-HRP: Add 100 pL of the prepared streptavidin solution. Incubate for 45 minutes
at room temperature.

Washing: Aspirate and wash the wells five times.

Substrate Addition: Add 100 pL of TMB One-Step Substrate Reagent to each well. Incubate
for 30 minutes at room temperature in the dark.

Stopping the Reaction: Add 50 pL of Stop Solution to each well.

Measurement: Immediately read the absorbance of each well at 450 nm using a microplate
reader.

. Data Analysis

Create a standard curve by plotting the mean absorbance for each standard on the y-axis
against the concentration on the x-axis.

Use a four-parameter logistic (4-PL) curve fit for the best results.

Determine the concentration of C-peptide in the samples by interpolating their mean
absorbance values from the standard curve.
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» Multiply the interpolated concentration by the dilution factor to obtain the actual C-peptide
concentration in the original urine sample.

Method 2: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of peptides. While more
complex and requiring specialized equipment, it can be a valuable alternative to
immunoassays.

1. Principle of the Method

This method involves the extraction of C-peptide from the urine matrix, followed by separation
using liquid chromatography and detection by tandem mass spectrometry. A stable isotopically
labeled internal standard is typically used for accurate quantification.

2. Sample Preparation

o Sample preparation for LC-MS/MS is more extensive and may involve protein precipitation
followed by solid-phase extraction (SPE) to remove interfering substances.

e A common approach involves a multi-step purification process, including methanol
precipitation and sequential use of different SPE cartridges (e.g., reversed-phase and ion-
exchange).

3. LC-MS/MS Analysis

o Chromatographic separation is typically performed on a C18 column with a gradient elution
using a mobile phase of water and acetonitrile containing formic acid.

o Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring
(MRM) mode, which provides high selectivity and sensitivity.

4. Data Analysis

e The concentration of C-peptide in the sample is determined by comparing the peak area
ratio of the analyte to the internal standard against a calibration curve.
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Conclusion

The quantification of C-peptide in rat urine is a robust method for assessing pancreatic (3-cell
function. The ELISA method is a widely accessible, reliable, and straightforward technique
suitable for most research applications. For studies requiring higher specificity or the
simultaneous analysis of multiple analytes, LC-MS/MS provides a powerful alternative. Proper
sample collection and preparation are critical for obtaining accurate and reproducible results
with either method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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